5-amino-1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

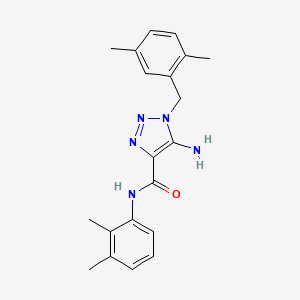

5-Amino-1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 2,5-dimethylbenzyl group at the N1 position and a 2,3-dimethylphenyl carboxamide substituent at the C4 position.

Properties

IUPAC Name |

5-amino-N-(2,3-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-12-8-9-14(3)16(10-12)11-25-19(21)18(23-24-25)20(26)22-17-7-5-6-13(2)15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIBDHPKOKNCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their broad-spectrum effects, including antimicrobial, anticancer, and antiparasitic activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a triazole ring that is crucial for its biological activity. The presence of amino and carboxamide functional groups enhances its solubility and interaction with biological targets.

Antiparasitic Activity

One of the notable studies investigated the effectiveness of a series of 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi, the causative agent of Chagas disease. The study utilized high-content screening methods to evaluate the compound's efficacy in inhibiting parasite growth in VERO cells. The optimized compounds demonstrated significant suppression of parasite burden in mouse models, indicating potential for therapeutic application against Chagas disease .

Anticancer Activity

Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms. For instance, compounds containing the triazole moiety can interfere with cell proliferation and induce apoptosis in cancer cells. Studies have shown that related triazole compounds can inhibit angiogenesis by targeting methionine aminopeptidase-2 (MetAP-2), which is involved in tumor growth and metastasis .

The biological activity of triazole compounds often involves interaction with specific enzymes or receptors within cells. For example:

- Inhibition of Enzymes : Triazoles can act as enzyme inhibitors by binding to active sites and preventing substrate access.

- Modulation of Signaling Pathways : They may influence cell signaling pathways that regulate cell survival and proliferation.

Study 1: Antiparasitic Efficacy

A study published in PubMed highlighted the optimization of 5-amino-1,2,3-triazole derivatives against T. cruzi. The research indicated that modifications to the chemical structure improved potency and metabolic stability. The lead compound from this series showed a significant reduction in parasitemia in infected mice compared to controls .

Study 2: Anticancer Properties

Research conducted on various triazole compounds revealed their potential as anticancer agents. In vitro assays demonstrated that these compounds could inhibit the growth of multiple cancer cell lines by inducing cell cycle arrest and apoptosis. One specific derivative showed an IC50 value in the low micromolar range against breast cancer cells .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial and Antifungal Activity

The compound has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that triazole derivatives can inhibit the growth of various pathogens by interfering with their metabolic pathways. The mechanism often involves enzyme inhibition that disrupts cell wall synthesis or metabolic functions critical for survival.

Anticancer Properties

5-amino-1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in anticancer research . Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and receptor binding that triggers apoptotic pathways. The compound's ability to selectively target cancer cells while sparing healthy cells is a significant advantage in cancer therapy.

Case Study: Chagas Disease Treatment

A notable study highlighted the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The compound exhibited significant suppression of parasite burden in mouse models, demonstrating its potential as an effective treatment option. This study emphasized the compound's improved potency and metabolic stability compared to existing treatments .

Pesticide Development

In agricultural chemistry, this compound is being explored as a potential pesticide or herbicide . Its mechanism of action typically involves disrupting the metabolic processes of pests and pathogens, thereby enhancing crop protection.

Case Study: Herbicide Efficacy

Research into the herbicidal activity of triazole compounds has shown that they can effectively inhibit weed growth by targeting specific enzymes involved in plant metabolism. Field studies have demonstrated that formulations containing this compound can reduce weed populations significantly while maintaining crop yield .

Advanced Materials Development

The compound is also being investigated for its applications in materials science , particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance characteristics like durability and resistance to environmental degradation.

Table: Summary of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibits microbial growth via enzyme inhibition |

| Antifungal | Disrupts fungal cell wall synthesis | |

| Anticancer | Induces apoptosis through DNA interaction | |

| Agricultural Chemistry | Pesticide/Herbicide | Disrupts metabolic processes in pests |

| Materials Science | Advanced materials | Enhances properties of polymers and coatings |

Comparison with Similar Compounds

Substituent Effects on Antiproliferative Activity

- 5-Amino-N-(2,5-Dichlorophenyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Exhibits antiproliferative activity against renal cancer RXF 393 cells (Growth Percentage [GP] = -13.42%) .

- 5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide Active against CNS cancer SNB-75 cells (GP = -27.30%) .

- However, specific activity data are unavailable due to discontinued status .

Bacterial SOS Response Inhibition

- 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Blocks LexA autoproteolysis, inhibiting the bacterial SOS response. This scaffold has been optimized for improved activity against Gram-negative pathogens .

Kinase and Enzyme Inhibition

- Ethyl 5-Amino-1-[4-(6-Oxo-4,5-Dihydropyridazin-3-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxylate Potent B-Raf kinase inhibitor (IC50 < 1 µM), highlighting the role of ester substituents in kinase binding .

- CAI (5-Amino-1-(4'-Chlorobenzoyl-3,5-Dichlorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide) Clinical trials revealed phase I metabolism cleaving the triazole-carboxamide bond, generating inactive metabolites (e.g., 3,5-dichloro-4-(p-chlorobenzoyl)benzoic acid) .

Pharmacokinetic and Metabolic Considerations

- Hydrophobic vs. Polar Substituents :

- Halogenated derivatives (e.g., 4-fluorophenyl in ) exhibit longer half-lives but may face metabolic stability challenges due to cytochrome P450 interactions.

- Dimethyl-substituted analogs (e.g., the target compound) likely undergo slower oxidative metabolism, though glucuronidation pathways remain probable .

Data Table: Key Analogs and Activities

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can its purity be validated?

The compound can be synthesized via multi-step reactions involving triazole ring formation, benzyl group introduction, and carboxamide coupling. A general approach involves:

- Condensation of substituted aniline derivatives with isocyanides to form intermediates (e.g., benzyl chloride intermediates) .

- Azide-alkyne cycloaddition or Buchwald–Hartwig amination for triazole ring closure, depending on substituent compatibility .

- Purity validation requires HPLC (≥95% purity) and structural confirmation via -NMR (e.g., aromatic proton integration) and HRMS .

Q. What are the primary biochemical applications of this triazole-carboxamide derivative in experimental models?

Triazole-carboxamides are often explored as enzyme inhibitors due to their structural mimicry of nucleotide-binding domains. Key applications include:

- Selective inhibition of kinases or hydrolases via competitive binding assays (IC determination using fluorogenic substrates) .

- Cellular viability studies (e.g., MTT assays) to assess cytotoxicity in cancer cell lines .

- Solubility limitations may require DMSO co-solvents (<0.1% v/v) to avoid solvent-induced artifacts .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological solutions include:

- Use of solubilizing agents like cyclodextrins or PEG-based surfactants.

- Derivatization to introduce hydrophilic groups (e.g., sulfonation or glycosylation of the triazole ring) .

- Microsomal stability testing to ensure derivative compatibility with metabolic pathways .

Advanced Research Questions

Q. What strategies optimize regioselectivity during triazole ring formation in structurally complex analogs?

Regioselectivity challenges arise from competing 1,2,3-triazole isomers. Advanced approaches involve:

Q. How should contradictory data on enzyme inhibition potency across studies be reconciled?

Discrepancies may stem from assay conditions or enzyme isoforms. Researchers should:

- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .

- Compare isoform-specific activity (e.g., HDAC1 vs. HDAC6 for histone deacetylase studies) .

- Control for batch-to-batch compound variability via LC-MS purity checks .

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

Advanced computational workflows include:

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability and blood-brain barrier penetration .

- Docking Studies : AutoDock Vina to map binding interactions with target enzymes (e.g., kinase ATP-binding pockets) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Rational design strategies include:

- Bioisosteric Replacement : Substituting labile methyl groups with trifluoromethyl or halogen atoms .

- Prodrug Approaches : Esterification of the carboxamide to enhance membrane permeability .

- Metabolite Identification : LC-MS/MS to identify hepatic clearance pathways (e.g., CYP3A4-mediated oxidation) .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50_{50}50 values for the same enzyme target?

Potential factors include:

- Assay Variability : Differences in substrate concentration (e.g., ATP levels in kinase assays) or detection methods (fluorescence vs. radiometric) .

- Enzyme Source : Recombinant vs. native enzymes may exhibit altered kinetics .

- Compound Aggregation : Use of dynamic light scattering (DLS) to confirm monomeric dispersion in assay buffers .

Structural and Safety Considerations

Q. What spectroscopic techniques are critical for characterizing substituent effects on the triazole core?

Advanced characterization involves:

- -NMR : To confirm carboxamide carbonyl resonance (~168-170 ppm) and substituent-induced shifts .

- X-ray Crystallography : For resolving regiochemistry (e.g., 1,2,3-triazole vs. tautomeric forms) .

- IR Spectroscopy : N-H stretching (~3350 cm) and C=O vibrations (~1650 cm) for functional group validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity .

- Store under inert atmosphere (N) at -20°C to prevent hydrolysis of the carboxamide group .

- Dispose via certified hazardous waste services to comply with EPA guidelines .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.